molecular formula C13H15NO2 B3924218 N-(4-hydroxyphenyl)-3-cyclohexene-1-carboxamide

N-(4-hydroxyphenyl)-3-cyclohexene-1-carboxamide

Cat. No.: B3924218
M. Wt: 217.26 g/mol
InChI Key: CYGUEFBLPFEAOS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(4-hydroxyphenyl)-3-cyclohexene-1-carboxamide” are not explicitly mentioned in the available resources .

Mechanism of Action

Target of Action: MLS000111651, also known as Mecapegfilgrastim, is under investigation in clinical trials .

Mode of Action:

Mechanism of Action of N-(4-hydroxyphenyl)-3-cyclohexene-1-carboxamide

Target of Action: This compound, also known as Fenretinide, is a synthetic retinoid derivative . It has been investigated for potential use in the treatment of various conditions such as cancer, cystic fibrosis, rheumatoid arthritis, acne, and psoriasis .

Mode of Action: Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It has the ability to inhibit cell growth through the induction of apoptosis rather than through differentiation .

Biochemical Pathways: Fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . It induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .

Pharmacokinetics:

Result of Action: Fenretinide’s action results in the inhibition of cell growth and the induction of apoptosis .

Action Environment:

Mechanism of Action of Oprea1_054212

Target of Action: Oprea1_054212, also known as Palazestrant, is a small molecule oral complete ER antagonist (CERAN) and selective ER degrader (SERD) that binds the ligand-binding domain of ER and completely blocks ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER .

Mode of Action: Palazestrant works by binding to the ligand-binding domain of ER and completely blocking ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER .

Mechanism of Action of SMR000107573

Target of Action: SMR000107573, also known as Suxamethonium chloride, is a medication used to cause short-term paralysis as part of general anesthesia . It is used to help with tracheal intubation or electroconvulsive therapy .

Mode of Action: Suxamethonium chloride works by blocking the action of acetylcholine on skeletal muscles .

Mechanism of Action of Cambridge id 6362029

Target of Action: Cambridge id 6362029, also known as Acetaminophen, is known to inhibit cyclooxygenase (COX-1 and COX-2), resulting in inhibition of prostaglandin synthesis .

Mode of Action: Acetaminophen works by lowering body temperature during fever and inhibiting the activity of COX-3, resulting in analgesic and antipyretic effects .

Properties

IUPAC Name

N-(4-hydroxyphenyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-2,6-10,15H,3-5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGUEFBLPFEAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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